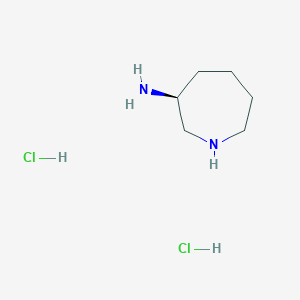

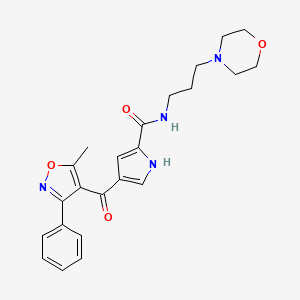

![molecular formula C19H17NO4 B2425158 (E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448140-75-7](/img/structure/B2425158.png)

(E)-1'-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3'-pyrrolidin]-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-1’-(3-(furan-2-yl)acryloyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a chemical compound that is offered by Benchchem. It is a derivative of furan-2-carboxamide, which has been studied for its potential as a microtubule stabilizing agent and for its potential to induce mitotic arrest and potentiate apoptosis in cancer cells .

Synthesis Analysis

The synthesis of this compound involves the substrate 2-furanacrylamide (1.0 mmol), (EtO)3 2 SO4. The organic solvents were removed by vacuum distillation. Crude products were purified by gel column chromatography and finally recrystallized to obtain the title compound . Further studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .

Molecular Structure Analysis

The molecular structure of this compound is characterized by weak intermolecular C–H⋯O and C–H⋯N hydrogen bonds. Additionally, a weak intramolecular hydrogen C6–H6⋯O1 bond interaction is also formed between O1 and H6 atoms. The C7–N1 distance is 1.149 (3) Å, which indicates a C–N triple bond. The three N1–C7–C6 atoms with the bond angle of 178.5 (3)° are almost in a straight line .

Chemical Reactions Analysis

The compound showed a yield of 88%, considered high . Analyses were performed in isocratic mode, with methanol as a mobile phase at a flow rate of 1.4 mL/min .

Physical And Chemical Properties Analysis

The compound is monoclinic, P21/n (no. 14), a = 3.7589 (5) Å, b = 19.493 (2) Å, c = 8.4180 (10) Å, V = 601.98 (13) Å3, Z = 4, R gt (F) = 0.0502, wR ref (F 2) = 0.1274, T = 170 K .

Scientific Research Applications

- By modifying substituents on the furan ring or the acryloyl group, novel derivatives can be designed for targeted therapies .

Medicinal Chemistry and Drug Discovery

Catalysis and Green Chemistry

Mechanism of Action

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This compound, as a derivative of furan-2-carboxamide, has potential in the field of cancer research, particularly in the development of new candidates for anti-cancer drugs .

properties

IUPAC Name |

1'-[(E)-3-(furan-2-yl)prop-2-enoyl]spiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-16-12-19(24-17-6-2-1-5-15(16)17)9-10-20(13-19)18(22)8-7-14-4-3-11-23-14/h1-8,11H,9-10,12-13H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMGOYUKQVINOD-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C/C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

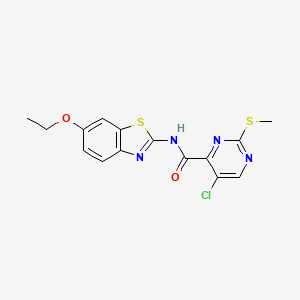

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2425076.png)

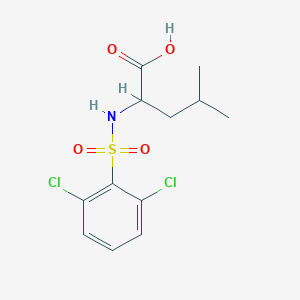

![Methyl 4,5-dimethyl-2-(6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2425078.png)

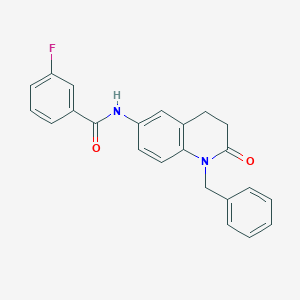

![6-Fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one;hydrochloride](/img/structure/B2425084.png)

![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2425087.png)

![Diethyl 5-[2-[[4-benzyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2425090.png)

![1-[3-(2,2-Dimethylpropyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2425091.png)

![N-(3-methoxybenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2425095.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2425098.png)